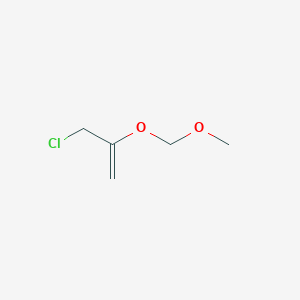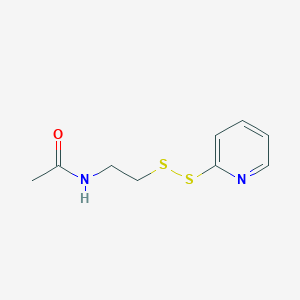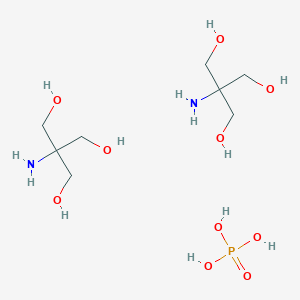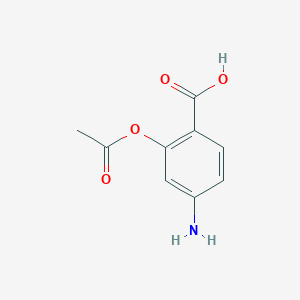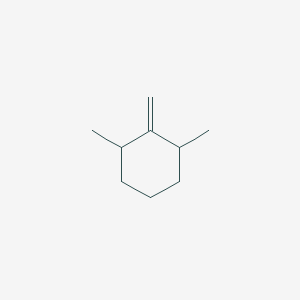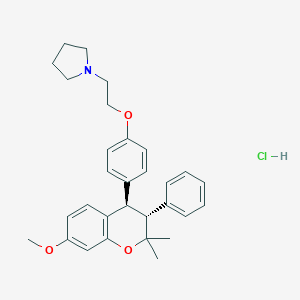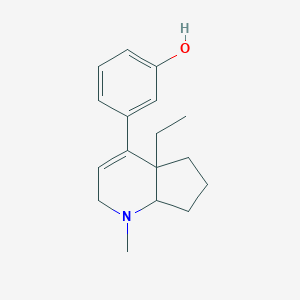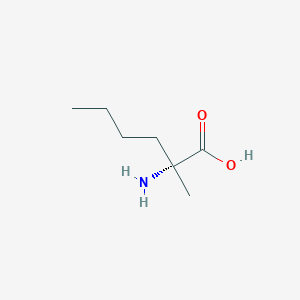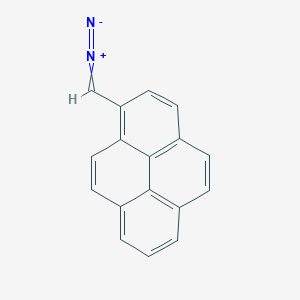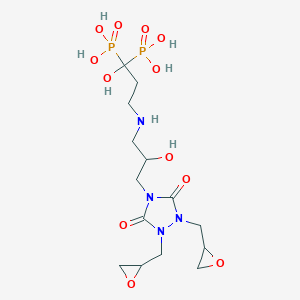
ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate, also known as DCP, is a chemical compound commonly used in scientific research for its unique properties. DCP is a pyrrole-based compound that has been shown to have potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate varies depending on its application. In cancer treatment, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate inhibits acetylcholinesterase, which increases the levels of acetylcholine in the brain and improves cognitive function. In insecticide applications, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate acts as a neurotoxin, disrupting the nervous system of pests and leading to their death.
Biochemische Und Physiologische Effekte
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects depending on its application. In cancer treatment, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to improve cognitive function and memory. In insecticide applications, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to cause paralysis and death in pests.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its properties. However, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate also has some limitations. It can be toxic to humans and animals, and its use requires proper safety precautions. Additionally, its effectiveness can vary depending on the specific application and the concentration used.
Zukünftige Richtungen
There are several future directions for the study of ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate. In medicine, further research could be conducted to explore its potential use in the treatment of other diseases. In agriculture, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate could be further studied for its potential use in pest control. In material science, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate could be used to synthesize novel materials with unique properties. Additionally, further research could be conducted to explore the potential toxicity of ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate and to develop safer alternatives.
Conclusion:
In conclusion, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate is a pyrrole-based compound with potential applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its properties. ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have anticancer, insecticidal, and neuroprotective properties, among others. However, its use requires proper safety precautions, and its effectiveness can vary depending on the specific application. Future research could explore its potential use in the treatment of other diseases, pest control, and material science.
Synthesemethoden
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate can be synthesized through a multistep process starting with the reaction of 2,3-dichlorobenzaldehyde and ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrazine hydrate to form the pyrrole ring. Finally, the carboxylic acid group is introduced through the reaction with chloroacetyl chloride.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields. In medicine, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have anticancer properties by inhibiting the proliferation of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In agriculture, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been shown to have insecticidal properties against various pests. In material science, ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate has been studied for its potential use in the synthesis of novel materials.
Eigenschaften
CAS-Nummer |
103999-55-9 |
|---|---|
Produktname |
ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate |
Molekularformel |
C13H11Cl2NO2 |
Molekulargewicht |
284.13 g/mol |
IUPAC-Name |
ethyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO2/c1-2-18-13(17)10-7-16-6-9(10)8-4-3-5-11(14)12(8)15/h3-7,16H,2H2,1H3 |
InChI-Schlüssel |
FUKPTHDLKFWUGQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl |
Kanonische SMILES |
CCOC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl |
Synonyme |
4-(2,3-DICHLOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACIDETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



